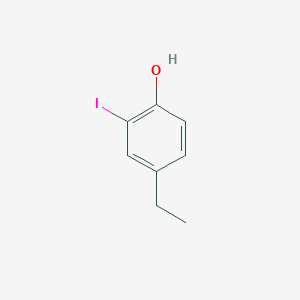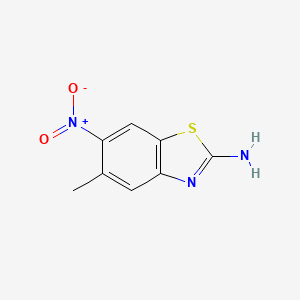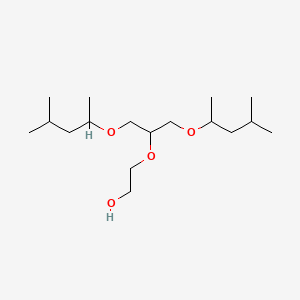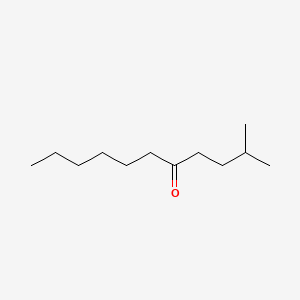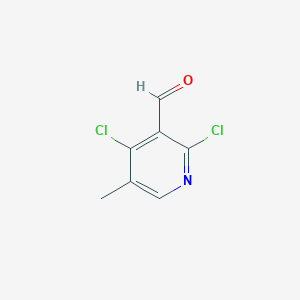
2,4-Dichloro-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methylnicotinaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2,4-dichloro-5-methylnicotinaldehyde involves the chlorination of 5-methylnicotinaldehyde. The process typically includes the following steps:
Starting Material: 5-methylnicotinaldehyde.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to avoid over-chlorination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Monitoring: Employing analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to monitor the reaction progress and product quality.
Efficient Purification: Utilizing industrial-scale purification methods such as distillation and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
2,4-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: 2,4-Dichloro-5-methylnicotinic acid.
Reduction: 2,4-Dichloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methylnicotinaldehyde is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 2-Chloro-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison:
- 2-Chloro-5-methylnicotinaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
- 5-Methylnicotinaldehyde: Lacks chlorine atoms, resulting in distinct chemical properties and uses.
- 2,4-Dichlorobenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior and applications.
2,4-Dichloro-5-methylnicotinaldehyde stands out due to its unique combination of chlorine substitutions and a pyridine ring, making it valuable for specific synthetic and research purposes.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2,4-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
InChI Key |
KYNORZSEVNQWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
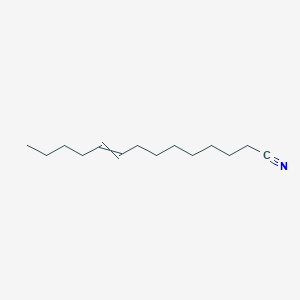
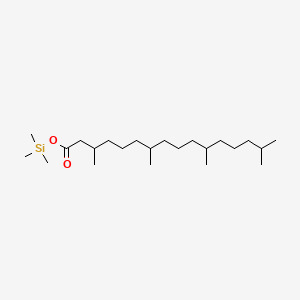
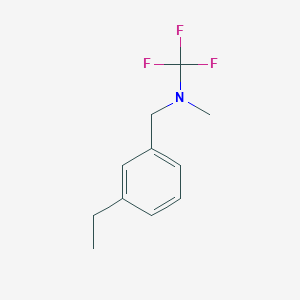
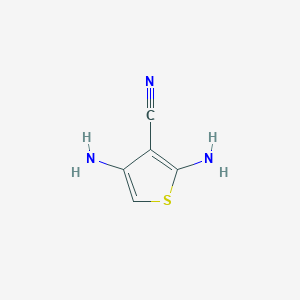
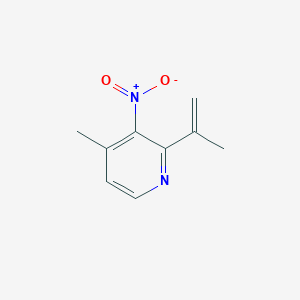
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
